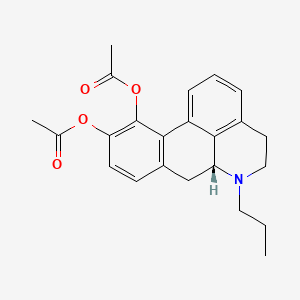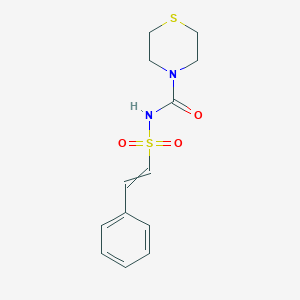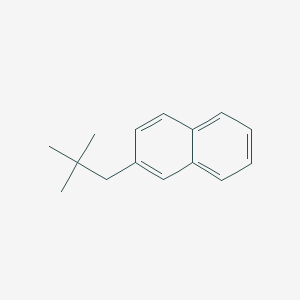![molecular formula C15H9FO4 B14568223 2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one CAS No. 61429-78-5](/img/structure/B14568223.png)
2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran core with a fluorophenyl group, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 4,6-dihydroxy-1-benzofuran-3(2H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one can be compared to similar compounds such as:
(2E)-6-[(4-Fluorophenyl)methyl]-2-[(2-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound shares a similar fluorophenyl group but has a different core structure.
4-Fluorobenzyl chloride: This compound contains the fluorophenyl group but lacks the benzofuran core.
Methyl 2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylate: This compound has a similar fluorophenyl group but a different heterocyclic core.
Properties
CAS No. |
61429-78-5 |
|---|---|
Molecular Formula |
C15H9FO4 |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9FO4/c16-9-3-1-8(2-4-9)5-13-15(19)14-11(18)6-10(17)7-12(14)20-13/h1-7,17-18H |
InChI Key |
AVESZKUTVADLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


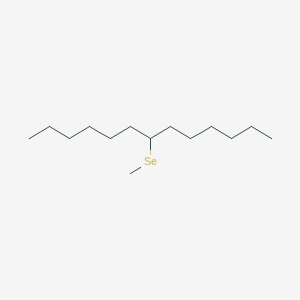


![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
stannane](/img/structure/B14568175.png)
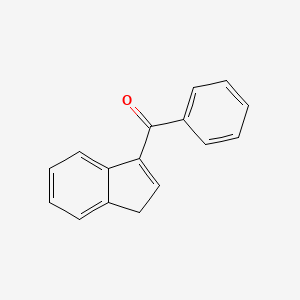
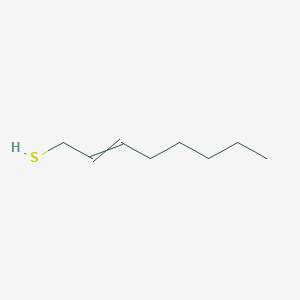

![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)
